N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps. The process typically starts with the preparation of the pyrazole and pyrazolo[1,5-a]pyrimidine cores, followed by the introduction of the 2,6-dichlorobenzyl group and the carboxamide functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these steps to improve yield and purity .
Chemical Reactions Analysis
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,6-dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular processes .
Comparison with Similar Compounds
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring, which may confer different biological properties.
N,N’-1,2-Ethanediylbis(1-methyl-1H-pyrazole-5-carboxamide): This compound has a similar pyrazole core but lacks the pyrazolo[1,5-a]pyrimidine structure
Properties
Molecular Formula |
C25H20Cl2N10O |
---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-5,7-bis(2-methylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C25H20Cl2N10O/c1-34-21(6-8-28-34)19-10-23(22-7-9-29-35(22)2)37-24(32-19)11-20(33-37)25(38)31-15-12-30-36(13-15)14-16-17(26)4-3-5-18(16)27/h3-13H,14H2,1-2H3,(H,31,38) |
InChI Key |
FZVDGGBBWLCLSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=NC3=CC(=NN23)C(=O)NC4=CN(N=C4)CC5=C(C=CC=C5Cl)Cl)C6=CC=NN6C |
Origin of Product |
United States |
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